N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride
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Overview
Description
AR-M 1000390 hydrochloride: is a non-peptidic, low-internalizing, delta-selective opioid receptor agonist. It is a derivative of SNC 80 and does not trigger acute desensitization of the analgesic response. This compound is brain-penetrant following systemic administration and is known to reduce complete Freund’s adjuvant-induced hyperalgesia .
Mechanism of Action
Target of Action
AR-M 1000390 hydrochloride is a potent and selective agonist of the δ-opioid receptor . The δ-opioid receptor is a G protein-coupled receptor with opioids as ligands . The activation of the δ-opioid receptor is known to cause analgesia .
Mode of Action
AR-M 1000390 hydrochloride exhibits high binding affinity for the δ-opioid receptor, with an IC50 value of 0.87±0.23 nM . It shows extremely high selectivity over the µ receptor (IC50 =3800±172 nM) and the κ receptor (IC50 =7470±606 nM) . This means that the compound preferentially binds to the δ-opioid receptor, leading to its activation.
Pharmacokinetics
It is known that the compound is soluble in water and dmso , which suggests that it could be administered orally or intravenously. The compound’s bioavailability, metabolism, and excretion would need to be determined through further pharmacokinetic studies.
Result of Action
AR-M 1000390 hydrochloride mediates a dose-dependent decrease in insulin content with a maximal inhibition of 90% at the highest concentration tested (10 μM) . In vivo studies have shown that treatment with AR-M 1000390 hydrochloride causes vacuolation in the β-cell of the rat pancreas, associated with depletion of insulin and hyperglycemia after 7 days of dosing .
Biochemical Analysis
Biochemical Properties
AR-M 1000390 hydrochloride plays a significant role in biochemical reactions as a δ-opioid receptor agonist. It interacts with δ-opioid receptors, which are G-protein-coupled receptors involved in modulating pain perception, mood, and other physiological processes. The compound exhibits high selectivity and potency for δ-opioid receptors, with an EC50 value of 7.2±0.9 nM . AR-M 1000390 hydrochloride also interacts with L-type calcium channels, inhibiting calcium mobilization in pancreatic β-cells, which affects insulin secretion . These interactions highlight the compound’s potential in modulating pain and metabolic processes.
Cellular Effects
AR-M 1000390 hydrochloride has been shown to exert various effects on different cell types and cellular processes. In pancreatic β-cells, the compound inhibits insulin content and secretion without affecting cell survival . This inhibition is due to the specific inhibition of insulin2 mRNA transcription, leading to insulin depletion and hyperglycemia . Additionally, AR-M 1000390 hydrochloride affects cell signaling pathways by inhibiting KCl-mediated calcium mobilization, which plays a role in insulin secretion . These cellular effects demonstrate the compound’s potential impact on metabolic and endocrine functions.
Molecular Mechanism
The molecular mechanism of AR-M 1000390 hydrochloride involves its binding interactions with δ-opioid receptors and L-type calcium channels. As a δ-opioid receptor agonist, the compound activates these receptors, leading to downstream signaling events that modulate pain perception and other physiological processes . The inhibition of L-type calcium channels by AR-M 1000390 hydrochloride reduces calcium mobilization in pancreatic β-cells, affecting insulin secretion . These molecular interactions provide insights into the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AR-M 1000390 hydrochloride have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that AR-M 1000390 hydrochloride causes vacuolation in the β-cells of the rat pancreas, leading to insulin depletion and hyperglycemia after 7 days of dosing . These effects are reversible, as insulin levels and glucose homeostasis return to normal after a recovery period . These temporal effects highlight the importance of monitoring the compound’s stability and long-term impact in experimental settings.
Dosage Effects in Animal Models
The effects of AR-M 1000390 hydrochloride vary with different dosages in animal models. In rats, treatment with 5, 100, and 600 μmol/kg of the compound for 3 and/or 7 days resulted in dose-dependent vacuolation in the β-cells of the pancreas . At the highest dose of 600 μmol/kg, significant insulin depletion and hyperglycemia were observed . These effects were reversible after a recovery period, indicating that the compound’s impact on insulin secretion and glucose homeostasis is dose-dependent and reversible . These findings underscore the importance of dosage considerations in preclinical studies.
Metabolic Pathways
AR-M 1000390 hydrochloride is involved in metabolic pathways related to insulin synthesis and secretion. The compound inhibits insulin2 mRNA transcription, leading to reduced insulin content and secretion in pancreatic β-cells . This inhibition affects glucose homeostasis and can lead to hyperglycemia . Additionally, the compound’s interaction with L-type calcium channels further modulates insulin secretion by affecting calcium mobilization . These metabolic pathways highlight the compound’s potential impact on endocrine and metabolic functions.
Transport and Distribution
The transport and distribution of AR-M 1000390 hydrochloride within cells and tissues are crucial for its biological activity. The compound is brain-penetrant following systemic administration, indicating its ability to cross the blood-brain barrier . This property is essential for its potential therapeutic applications in modulating pain perception and other central nervous system functions. Additionally, the compound’s interaction with L-type calcium channels in pancreatic β-cells suggests its distribution within endocrine tissues . These transport and distribution properties are vital for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of AR-M 1000390 hydrochloride plays a significant role in its activity and function. The compound’s interaction with δ-opioid receptors and L-type calcium channels suggests its localization within the plasma membrane and intracellular compartments involved in calcium signaling . These interactions are crucial for its effects on insulin secretion and pain modulation. Understanding the subcellular localization of AR-M 1000390 hydrochloride provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AR-M 1000390 hydrochloride involves the reaction of N,N-diethyl-4-(phenyl-4-piperidinylidenemethyl)-benzamide with hydrochloric acid. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production methods for AR-M 1000390 hydrochloride are not extensively documented. the synthesis likely follows similar routes as laboratory preparation, with scaled-up reaction vessels and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: AR-M 1000390 hydrochloride primarily undergoes substitution reactions due to the presence of the benzamide and piperidine moieties. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. Conditions typically involve solvents like dimethyl sulfoxide or water and controlled temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups on the piperidine ring .
Scientific Research Applications
AR-M 1000390 hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of delta opioid receptor agonists.
Biology: It helps in understanding the role of delta opioid receptors in pain modulation and other physiological processes.
Medicine: Research involving AR-M 1000390 hydrochloride contributes to the development of new analgesics and treatments for pain management.
Industry: It is used in the pharmaceutical industry for the development and testing of new drugs targeting opioid receptors .
Comparison with Similar Compounds
SNC 80: Another delta opioid receptor agonist, but with different pharmacokinetic properties.
Cyclizine: Shares some structural similarities but targets different receptors.
Cyproheptadine: Similar in structure but used for different therapeutic purposes
Uniqueness: AR-M 1000390 hydrochloride is unique due to its low-internalizing property and selective activation of delta opioid receptors without causing acute desensitization. This makes it particularly useful for long-term studies of delta opioid receptor function and potential therapeutic applications .
Properties
IUPAC Name |
N,N-diethyl-4-[phenyl(piperidin-4-ylidene)methyl]benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O.ClH/c1-3-25(4-2)23(26)21-12-10-19(11-13-21)22(18-8-6-5-7-9-18)20-14-16-24-17-15-20;/h5-13,24H,3-4,14-17H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXTZCLQEGSAMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(=C2CCNCC2)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.